molecular formula C14H30N4 B14380918 Bis(diethylamino)-N,N-diethylmethaniminium cyanide CAS No. 89610-34-4

Bis(diethylamino)-N,N-diethylmethaniminium cyanide

Katalognummer: B14380918
CAS-Nummer: 89610-34-4
Molekulargewicht: 254.42 g/mol
InChI-Schlüssel: NAMMJUNNABHKLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(diethylamino)-N,N-diethylmethaniminium cyanide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of diethylamino groups and a cyanide moiety, making it a versatile reagent in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium cyanide typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a cyanide source in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of solvent-free methods is also explored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(diethylamino)-N,N-diethylmethaniminium cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alcohols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Bis(diethylamino)-N,N-diethylmethaniminium cyanide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is explored for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium cyanide involves its interaction with molecular targets through its diethylamino and cyanide groups. These interactions can lead to the formation of stable complexes with metal ions, which can be exploited in various catalytic processes.

Eigenschaften

CAS-Nummer

89610-34-4

Molekularformel

C14H30N4

Molekulargewicht

254.42 g/mol

IUPAC-Name

bis(diethylamino)methylidene-diethylazanium;cyanide

InChI

InChI=1S/C13H30N3.CN/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;1-2/h7-12H2,1-6H3;/q+1;-1

InChI-Schlüssel

NAMMJUNNABHKLY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=[N+](CC)CC)N(CC)CC.[C-]#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.